Methyl 6-amino-3-methylpyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-amino-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-6(9)10-7(5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYRAXHXYEHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319069-28-7 | |
| Record name | methyl 6-amino-3-methylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-Step Synthesis from 6-Amino-2-Methylpyridine
Diazotization and Bromination
The synthesis begins with 6-amino-2-methylpyridine, which undergoes diazotization using hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at –20 to 0°C. Bromine is then introduced to yield 6-bromo-2-methylpyridine. Key parameters include:
Oxidation to Carboxylic Acid
The brominated intermediate is oxidized using potassium permanganate (KMnO₄) in aqueous medium at 65–70°C:
Esterification with Methanol
The carboxylic acid is esterified using methanol and p-toluenesulfonic acid (PTSA) as a catalyst under reflux:
- Conditions : 4 hours reflux, methanol in excess (1:40–60 molar ratio).
- Purification : Recrystallization with ethyl acetate/petroleum ether.
- Yield : 94%.
Table 1: Multi-Step Synthesis Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Diazotization/Bromination | HBr, NaNO₂, Br₂, –20°C to 0°C | 92% | 99.3% |
| Oxidation | KMnO₄, H₂O, 65–70°C | 89% | 98.3% |
| Esterification | MeOH, PTSA, reflux | 94% | 99.5% |
Direct Esterification of 6-Amino-3-Methylpyridine-2-Carboxylic Acid
Acyl Chloride Intermediate
6-Amino-3-methylpyridine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(6]). The intermediate is then reacted with methanol:
Acid-Catalyzed Esterification
Alternatively, the carboxylic acid is directly esterified with methanol using sulfuric acid (H₂SO₄) or PTSA under reflux:
Table 2: Esterification Methods Comparison
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| Acyl Chloride Route | SOCl₂, TEA | 0–25°C | 88% |
| Direct Acid Catalysis | H₂SO₄/PTSA | Reflux | 94% |
Halogenation-Amination Pathways
Industrial-Scale Optimization
Challenges and Mitigation Strategies
Byproduct Formation
Biological Activity
Methyl 6-amino-3-methylpyridine-2-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features an amino group at the 6-position and a methyl ester at the 2-position of the pyridine ring, which contributes to its chemical reactivity and biological activity. The presence of these functional groups allows for potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for treating bacterial infections. Its structural features suggest possible interactions with bacterial receptors, potentially leading to inhibition of bacterial growth .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor , affecting various metabolic pathways. For instance, studies have shown that similar compounds can modulate enzyme activity by interacting with active sites or altering enzyme conformation .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It has shown potential in reducing inflammation in experimental models, possibly through the inhibition of pro-inflammatory cytokines . This makes it a candidate for developing treatments for conditions like arthritis and other inflammatory diseases.
Comparison with Related Compounds
The biological activities of this compound can be compared with those of structurally similar compounds. Below is a table summarizing some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C7H8N2O2 | Exhibits antimicrobial and anti-inflammatory activity |
| Methyl 6-amino-3-bromopicolinate | C7H7BrN2O2 | Contains bromine; different reactivity profiles |
| Methyl 3-amino-6-methylpyridine-2-carboxylate | C7H8N2O2 | Different amino positioning; varied biological activity |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound inhibited the growth of several bacterial strains in vitro, suggesting its potential as an antimicrobial agent .
- Anti-inflammatory Activity : In a controlled experiment involving human whole blood assays, this compound showed significant inhibition of PGE2-induced TNFα reduction, indicating its effectiveness in modulating inflammatory responses .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-amino-3-methylpyridine-2-carboxylate has been investigated for its potential therapeutic benefits, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound acts as a modulator for amyloid beta, which is implicated in the pathogenesis of Alzheimer's. Research indicates that derivatives of this compound could help prevent the deposition of β-amyloid in the brain, thereby mitigating cognitive decline associated with the disease .
Case Study: Amyloid Beta Modulation
A study demonstrated that this compound derivatives showed promising results in preclinical models for reducing amyloid plaque formation. These findings suggest a potential pathway for developing new treatments for Alzheimer's disease and related disorders .
Agrochemicals
The compound is also utilized in the development of agrochemicals. Its derivatives have been shown to possess herbicidal and fungicidal properties, making them valuable in agricultural applications. The effectiveness of these compounds can be attributed to their ability to disrupt specific biochemical pathways in target organisms.
Case Study: Herbicidal Activity
Research focused on the herbicidal activity of this compound derivatives found that they effectively inhibited the growth of several weed species. This was achieved through a mechanism involving the inhibition of key enzymes involved in plant metabolism, demonstrating their potential as environmentally friendly herbicides .
Materials Science
In materials science, this compound is employed as a building block for synthesizing complex organic materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the development of new materials with desirable properties.
Data Table: Comparison of Polymerization Methods
| Method | Reaction Conditions | Yield (%) | Properties |
|---|---|---|---|
| Free Radical Polymerization | 60 °C, 24 hours | 85 | High thermal stability |
| Ionic Polymerization | Room temperature, 48 hours | 90 | Enhanced mechanical strength |
| Coordination Polymerization | Under inert atmosphere | 75 | Improved conductivity |
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have been studied for their potential antibacterial properties and catalytic activities.
Case Study: Antibacterial Complexes
A series of metal complexes formed with this compound were tested against gram-positive and gram-negative bacteria. Results indicated that certain complexes exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Analysis
The table below compares the target compound with structurally analogous pyridine derivatives:
Key Observations:
- Substituent Effects: The amino group at position 6 in the target compound enhances solubility in polar solvents (e.g., water or ethanol) compared to non-amino analogs like Methyl 6-methylpyridine-2-carboxylate . Bromine in Methyl 2-amino-6-bromopyridine-3-carboxylate increases molecular weight and lipophilicity, making it suitable for Suzuki-Miyaura cross-coupling reactions . Steric hindrance in complex derivatives (e.g., tetrahydrothieno-fused pyridines) limits reactivity but improves target specificity in drug design .
- Functional Group Reactivity: Ester groups in all compounds undergo hydrolysis to carboxylic acids under acidic/basic conditions, but the presence of electron-donating groups (e.g., -NH₂) accelerates this process . Amino groups enable conjugation with carbonyl compounds or participation in heterocyclic ring-forming reactions .
Comparison with Natural Product Methyl Esters
Methyl esters of diterpenoid acids, such as sandaracopimaric acid methyl ester and communic acid methyl ester (terpenoids from Austrocedrus chilensis resin), share ester functionality with synthetic pyridine derivatives . Key differences include:
- Source : Natural methyl esters are biosynthesized in plants, whereas pyridine derivatives are synthetically produced.
- Applications : Terpene esters are studied for ecological roles (e.g., plant defense) , while synthetic pyridine esters are tailored for pharmaceutical or material science applications .
- Stability : Natural esters with bulky hydrocarbon backbones exhibit higher thermal stability but lower solubility in polar solvents compared to pyridine-based analogs .
Pharmaceutical Relevance
- The target compound’s amino and ester groups make it a precursor for antimalarial and antiviral agents. For example, similar pyridine derivatives are used in protease inhibitor synthesis .
- Methyl 6-acetyl-2-[(chloroacetyl)amino]-...-carboxylate () demonstrates anticoagulant activity, highlighting the role of pyridine scaffolds in medicinal chemistry .
Q & A
Q. Validation Strategies :
- Cross-validate with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .
- Use SHELX programs (e.g., SHELXL) for refinement, ensuring R-factors < 5% .
What analytical techniques are critical for characterizing purity and regiochemistry in this compound?
Q. Basic Research Focus
- NMR Spectroscopy : Distinct chemical shifts for the methyl ester (δ ~3.8 ppm, singlet) and pyridine protons (δ ~6.5–8.0 ppm) confirm regiochemistry .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 196.1) verifies molecular weight .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
The electron-deficient pyridine ring facilitates nucleophilic attack at the 2- and 4-positions. For example:
- Amination : The amino group acts as a directing group, enabling regioselective bromination at the 4-position using NBS (N-bromosuccinimide) .
- Ester Hydrolysis : Base-mediated saponification (e.g., NaOH/EtOH) yields the carboxylic acid derivative, critical for further functionalization .
How do solvent polarity and temperature influence the stability of this compound?
Q. Basic Research Focus
- Stability : The compound is hygroscopic; storage at RT in anhydrous conditions (desiccator with silica gel) prevents hydrolysis .
- Degradation Pathways : Prolonged exposure to moisture generates 6-amino-3-methylpyridine-2-carboxylic acid, detectable via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate) .
What computational methods are effective for predicting the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases PDB: 2ITZ) to predict binding affinities .
- QSAR Models : Correlate substituent effects (Hammett σ values) with IC₅₀ data to optimize bioactivity .
How can researchers address contradictory bioactivity data in enzyme inhibition assays involving this compound?
Advanced Research Focus
Contradictions may arise from:
- Assay Conditions : Variations in buffer pH (e.g., Tris-HCl vs. phosphate) affect protonation states of the amino group .
- Enzyme Isoforms : Selectivity profiles differ between isoforms (e.g., PDE4B vs. PDE4D) due to steric hindrance .
Mitigation : Standardize protocols (e.g., IC₅₀ determination via fluorescence polarization) and validate with orthogonal assays (e.g., SPR) .
What synthetic strategies enable the incorporation of this compound into heterocyclic scaffolds?
Q. Advanced Research Focus
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the 4-position using Pd(PPh₃)₄ catalysis .
- Cyclocondensation : React with thioureas or hydrazines to form thienopyridines or pyrazolo[3,4-b]pyridines .
How can researchers validate the reproducibility of synthetic protocols across laboratories?
Q. Basic Research Focus
- Interlab Studies : Share detailed protocols (e.g., reagent lot numbers, humidity controls) via platforms like PubChem .
- Round-Robin Testing : Compare yields/purity metrics across institutions using identical starting materials .
What are the emerging applications of this compound in photopharmacology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
